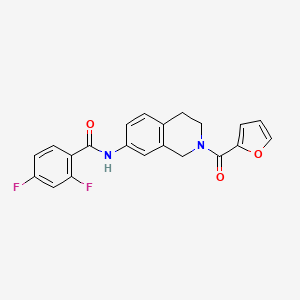![molecular formula C9H16ClNO3 B2736120 (3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride CAS No. 2241141-99-9](/img/structure/B2736120.png)
(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2241141-99-9 . It has a molecular weight of 221.68 . The IUPAC name for this compound is (3aR,6aR)-5-ethyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c1-2-10-3-7-4-13-6-9(7,5-10)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H/t7-,9-;/m1./s1 . This indicates the molecular structure and stereochemistry of the compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties were not available in the retrieved data.科学的研究の応用
Synthesis Techniques and Chemical Transformations
A foundational aspect of the scientific research surrounding compounds similar to (3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride involves their synthesis and chemical transformations. For example, the synthesis techniques for related furo[3,2-c]pyridines, which share a structural resemblance, have been extensively studied to understand their chemical behaviors and potentials in various reactions (Morita & Shiotani, 1986). Additionally, the creation of trifluoromethylated pyrano[4,3-b]pyrans and their transformations highlight the complex reactions these compounds can undergo, providing insights into their versatility and applications in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Amidation of Carboxylic Acids
The effective amidation of carboxylic acids using specific reagents demonstrates the chemical utility and functionalization potential of carboxylic acid derivatives, including those structurally related to the compound of interest. This process facilitates the creation of amides from both aliphatic and aromatic carboxylic acids under mild conditions, showing the compound's relevance in synthesizing protected dipeptides and amides (Kang et al., 2008).
Development of Novel Heterocycles
The synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives underscores the importance of these compounds in developing novel heterocyclic structures. These efforts illustrate the compound's role in advancing synthetic chemistry and exploring new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Bencková & Krutošíková, 1997).
Biological Activities and Applications
Research into the biological activities of structurally similar compounds, such as those exhibiting antibacterial activities, highlights the potential therapeutic applications of this compound. These studies are crucial for identifying new bioactive molecules that could lead to the development of novel antimicrobial agents (Zemanov et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
特性
IUPAC Name |
(3aR,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-10-3-7-4-13-6-9(7,5-10)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXBYKADUUCLOU-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2COCC2(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2COC[C@@]2(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
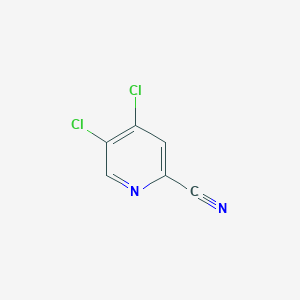
![N-[(1-Phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2736041.png)
![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)
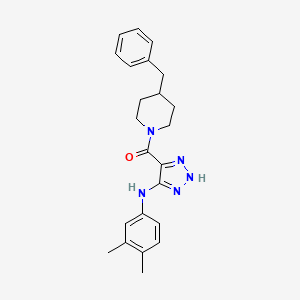
![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)


![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
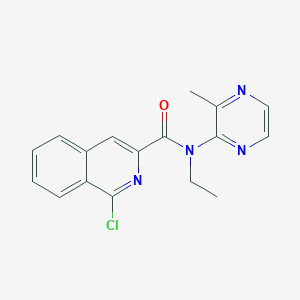
![1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2736055.png)
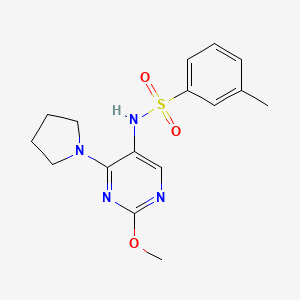
![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)
